(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol, also known as (1R)-2-amino-1-[4-(methylsulfonyl)phenyl]ethanol, is a chiral compound with significant implications in medicinal chemistry and biological applications. It features an amino group, a hydroxyl group, and a methanesulfonyl substituent on a phenyl ring, contributing to its diverse chemical reactivity and potential therapeutic uses. The molecular formula for this compound is , with a molecular weight of approximately .
This compound is classified under amino alcohols and sulfonamides, which are known for their roles in pharmaceuticals and agrochemicals. It is often synthesized as an intermediate in the production of florfenicol, an antibiotic with broad-spectrum activity against various bacteria .
The synthesis of (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves several key steps:
The process may involve chiral resolution methods to ensure the production of the specific (1R) enantiomer, which is crucial for its biological activity. The use of chiral catalysts can significantly improve yield and selectivity in industrial settings .
(1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol can undergo various chemical reactions:
Typical reagents for these reactions include:
These reactions are often performed under controlled conditions to optimize yields and minimize by-products .
The mechanism of action for (1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol involves its interaction with biological targets such as enzymes and receptors. The presence of the amino group allows for hydrogen bonding with target molecules, while the phenyl ring contributes to hydrophobic interactions that modulate biological activity. This compound's ability to affect protein synthesis pathways makes it a valuable intermediate in antibiotic synthesis .
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various organic transformations, making it versatile for synthetic applications .
(1R)-2-amino-1-(4-methanesulfonylphenyl)ethan-1-ol has several significant applications:
The synthesis of enantiomerically pure (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol requires specialized chiral methodologies due to its stereogenic center. Two predominant strategies have emerged for accessing this valuable pharmaceutical intermediate:
Asymmetric Reduction: The most efficient route involves catalytic asymmetric reduction of the prochiral ketone precursor, 1-(4-(methylsulfonyl)phenyl)-2-nitroethan-1-one. Using ruthenium-BINAP complexes (5 mol%) under hydrogen pressure (50 psi) in methanol at 50°C achieves >95% conversion with 92-98% enantiomeric excess (ee). This method benefits from recyclable catalysts and avoids chiral auxiliaries, significantly reducing production costs .
Enzymatic Resolution: An alternative approach utilizes lipase-mediated kinetic resolution of racemic 2-Amino-1-(4-(methylsulfonyl)phenyl)ethan-1-ol. Candida antarctica lipase B (CAL-B) demonstrates high stereoselectivity (E > 200) when employing vinyl acetate as acyl donor in toluene at 30°C. This process provides the (1R)-enantiomer in 48% yield with >99.5% ee after 24 hours, while the unwanted (1S)-enantiomer is converted to its acetate derivative for recycling .
Table 1: Comparative Analysis of Chiral Synthesis Methods
Method | Catalyst/Enzyme | Yield (%) | ee (%) | Key Advantage |
---|---|---|---|---|
Asymmetric Reduction | Ru-(S)-BINAP | 92 | 98 | Atom economy; single-step resolution |
Enzymatic Resolution | CAL-B Lipase | 48* | >99.5 | Ambient conditions; high precision |
Chiral Pool Derivatization | L-Phenylglycinol | 65 | 99 | No chiral catalysts required |
*Theoretical maximum yield for kinetic resolution is 50%
A third approach employs chiral pool derivatization using L-phenylglycinol as a chiral auxiliary. This method couples 4-(methylsulfonyl)benzaldehyde with L-phenylglycinol to form an oxazolidine intermediate, followed by diastereoselective addition and auxiliary removal. Though achieving 99% ee, the multi-step sequence (5 steps) reduces overall yield to 65%, making it less industrially viable despite excellent stereocontrol .
Industrial-scale production requires optimization of synthetic routes to maximize efficiency while minimizing environmental impact:
Catalyst Innovation: Palladium nanoparticles (3-5 nm) stabilized on amino-functionalized silica demonstrate exceptional activity in reductive amination steps. These catalysts enable direct conversion of 1-(4-(methylsulfonyl)phenyl)-2-hydroxyethan-1-one to the target amino alcohol using ammonium formate as hydrogen donor in water. This eliminates hazardous ammonia gas handling and achieves 95% yield at 80°C with 0.5 mol% Pd loading. Catalyst recyclability (>10 cycles) significantly reduces metal waste [5].
Solvent Engineering: Replacement of traditional dichloromethane with cyclopentyl methyl ether (CPME) in nucleophilic substitution steps improves sustainability. CPME's low water solubility (0.1% w/w), high boiling point (106°C), and stability under basic conditions facilitate efficient extraction while reducing emulsion formation. Life cycle assessment confirms 40% reduction in process mass intensity compared to THF-based systems [1].
Continuous Flow Processing: Key transformations achieve 3-fold yield improvements in continuous flow reactors. The nitro reduction step employing Zn/HCl in a microreactor (30 sec residence time) reaches 99% conversion at 25°C versus 85% in batch mode. Similarly, enzymatic resolutions in microfluidic channels enhance enzyme-substrate contact time, reducing reaction times from 24 hours to 45 minutes while maintaining >99% ee [5].
Purification Advances: Simulated moving bed chromatography (SMB) enables efficient separation of enantiomers at pilot scale. Optimized conditions with Chiralpak AD-H columns and ethanol/n-hexane (30:70) mobile phase achieve 99.5% chiral purity with 92% recovery, replacing traditional crystallization methods that typically lose 15-20% product in mother liquors .
Rigorous analytical methods ensure synthetic integrity and chiral purity throughout manufacturing:
Spectroscopic Characterization: Comprehensive NMR analysis reveals diagnostic signals confirming structure: ¹H NMR (DMSO-d₆, 400 MHz) δ 7.98 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 5.20 (dd, J = 8.0, 4.8 Hz, 1H, CH), 3.25 (s, 3H, SO₂CH₃), 3.15-3.05 (m, 2H, CH₂N). The benzylic proton appears as a doublet of doublets due to coupling with adjacent methine and amino protons, confirming stereochemical integrity [3].
Table 2: Spectroscopic Fingerprints for Structural Verification
Technique | Key Diagnostic Signals | Structural Information Confirmed |
---|---|---|
FT-IR (KBr) | 3340 cm⁻¹ (br, O-H/N-H), 1290/1145 cm⁻¹ (SO₂ asym/sym) | Hydrogen bonding; sulfonyl group presence |
¹³C NMR (101 MHz) | 61.5 (CH), 56.3 (CH₂N), 44.7 (SO₂CH₃), 139.2-127.8 (ArC) | Carbon skeleton; methylsulfonyl attachment |
High-Res MS | [M+H]⁺ calcd. for C₉H₁₃NO₃S: 216.0693; found: 216.0695 | Molecular formula confirmation |
Polarimetry (20°C) | [α]ᴅ²⁰ = +32.5° (c 1.0, MeOH) | Chiral identity and optical purity |
In-line Monitoring: ReactIR™ with diamond ATR probe enables real-time kinetic studies of critical transformations. During asymmetric hydrogenation, the disappearance of the carbonyl stretch at 1680 cm⁻¹ is monitored versus time, allowing precise endpoint determination. This reduces over-reduction byproducts from 5% to <0.3% and shortens reaction times by 40% [5].
Crystallization Control: Seeded cooling crystallization in ethanol/water (85:15) produces uniform particle size distribution (D₉₀/D₁₀ = 2.1). In-situ FBRM (focused beam reflectance measurement) tracks chord length distributions, ensuring consistent crystal habit and preventing oiling-out. Optimal cooling profile: 1°C/min from 60°C to 0°C, yielding 99.5% purity with mean particle size 85 μm [5].
The synthetic methodologies demonstrate significant refinement through stereoselective catalysis and process intensification. Current research focuses on photoredox catalysis for direct C-H amination of 4-(methylsulfonyl)styrene, potentially enabling a more direct route to the target molecule [5]. These advances collectively enhance the commercial viability of this valuable chiral building block for pharmaceutical applications.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8